molecular formula C30H31ClN4O5 B2655028 N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide CAS No. 899910-17-9

N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide

Cat. No. B2655028
M. Wt: 563.05
InChI Key: GMBZDNAHKTWRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide is a useful research compound. Its molecular formula is C30H31ClN4O5 and its molecular weight is 563.05. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines, including compounds related to the specified chemical, as potential antimicrobial agents. The research outlined the synthesis process and evaluated the antibacterial and antifungal activities of these compounds against various microorganisms, indicating their potential as novel treatments for infections (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

Another study by Habib, Hassan, and El‐Mekabaty (2013) on novel quinazolinone derivatives, including compounds structurally related to the specified chemical, revealed their synthesis and antimicrobial activity. This study further supports the potential use of these compounds in combating microbial infections by showcasing their effectiveness against a range of bacteria and fungi (Habib, Hassan, & El‐Mekabaty, 2013).

Potential Antitumor Agents

Research by Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. Some of the synthesized compounds showed significant broad-spectrum antitumor activity, suggesting that modifications to the quinazolinone structure, similar to the specified compound, could lead to potent antitumor agents (Al-Suwaidan et al., 2016).

Corrosion Inhibition

A study by Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines, related to quinazolinones, to determine their efficacy as corrosion inhibitors for copper in nitric acid media. This research illustrates the broader applicability of compounds with similar structures in industrial applications, such as preventing metal corrosion (Zarrouk et al., 2014).

Chemical Modifications and Polymer Interactions

Poly(2-oxazolines) and their modifications, as studied by Kronek et al. (2011), provide insights into the chemical modification potential of related compounds for biomedical applications. This research demonstrates the low cytotoxicity and potential immunosuppressive effects of polymers derived from chemical structures similar to the specified compound, supporting their use in drug delivery systems (Kronek et al., 2011).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37ClN4O5/c1-40-24-8-6-7-23(19-24)33-28(37)20-35-26-10-3-2-9-25(26)29(38)34(30(35)39)18-5-4-11-27(36)32-17-16-21-12-14-22(31)15-13-21/h6-8,12-15,19,25-26H,2-5,9-11,16-18,20H2,1H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFKAOSEDSUOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75185555

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